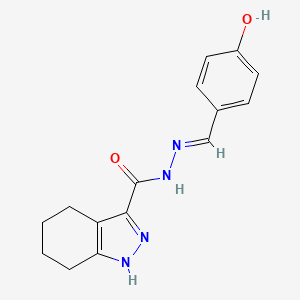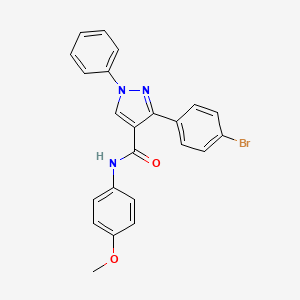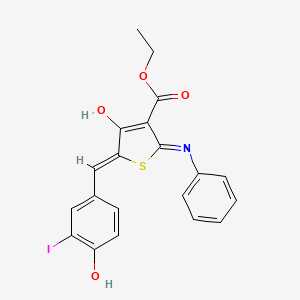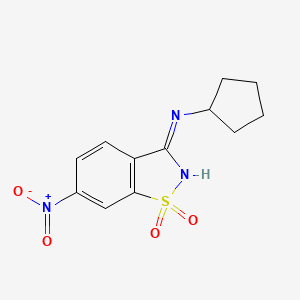
N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide, also known as HBTIC, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. HBTIC is a member of the indazole family of compounds, which have been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In
Wirkmechanismus
The exact mechanism of action of N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes involved in the inflammatory response. In vivo studies have shown that this compound can reduce inflammation, oxidative stress, and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide in lab experiments is its relatively simple synthesis method, which allows for easy and cost-effective production. In addition, this compound has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various diseases and biological processes. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solvents, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for research on N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. One area of interest is its potential as a therapeutic agent for cancer. This compound has been shown to inhibit the growth of various types of cancer cells, and further studies are needed to determine its efficacy in animal models and human clinical trials. Another area of interest is its potential as a treatment for Alzheimer’s disease. This compound has been shown to have neuroprotective effects in animal models, and further studies are needed to determine its potential as a therapeutic agent for Alzheimer’s disease. Other potential future directions for research on this compound include its potential as a treatment for diabetes, cardiovascular disease, and other inflammatory disorders.
Synthesemethoden
N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can be synthesized through a simple one-step reaction between 4-hydroxybenzaldehyde and 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The reaction is typically carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. This compound has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of various diseases, including cancer, Alzheimer’s disease, and diabetes.
Eigenschaften
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-11-7-5-10(6-8-11)9-16-19-15(21)14-12-3-1-2-4-13(12)17-18-14/h5-9,20H,1-4H2,(H,17,18)(H,19,21)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAXDUXKRQVSST-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride](/img/structure/B6085897.png)

![2-(2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-ylidene)-1,3-cyclohexanedione](/img/structure/B6085915.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]amino}nicotinamide](/img/structure/B6085930.png)
![1-[benzyl(methyl)amino]-3-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6085940.png)
![(3S)-4-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B6085950.png)
![ethyl 4-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6085964.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6085967.png)

![N-(2-methoxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6085980.png)
